molecular formula C17H21F3N4O2S B4383140 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No.: B4383140
M. Wt: 402.4 g/mol
InChI Key: UEIJKQCJBYFBGY-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a trifluoromethyl-substituted benzyl group attached to a piperazine ring

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2S/c1-2-23-13-16(11-21-23)27(25,26)24-8-6-22(7-9-24)12-14-4-3-5-15(10-14)17(18,19)20/h3-5,10-11,13H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJKQCJBYFBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the sulfonylated pyrazole with a piperazine derivative under suitable conditions.

    Introduction of the Trifluoromethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down the sulfonyl or piperazine moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its structural features and reactivity.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-(trifluoromethyl)-1H-pyrazole, which may have similar biological activities but different chemical properties.

    Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups, such as sulfonylureas, which are used as antidiabetic agents.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, which are used in various industrial applications.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
Reactant of Route 2
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1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.